molecular formula C11H19ClN2 B1295112 2-Amino-5-(diethylamino)toluene Monohydrochloride CAS No. 24828-38-4

2-Amino-5-(diethylamino)toluene Monohydrochloride

Cat. No.: B1295112
CAS No.: 24828-38-4
M. Wt: 214.73 g/mol
InChI Key: MPLZNPZPPXERDA-UHFFFAOYSA-N
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Description

2-Amino-5-(diethylamino)toluene Monohydrochloride, also known as 4-(Diethylamino)-o-toluidine Monohydrochloride, is a chemical compound with the molecular formula C11H18N2·HCl. It is a white to almost white powder or crystal that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments due to its ability to form stable color complexes .

Scientific Research Applications

2-Amino-5-(diethylamino)toluene Monohydrochloride has several applications in scientific research:

Safety and Hazards

This compound is toxic if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)toluene Monohydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with diethylamine under reducing conditions. The reduction of the nitro group to an amino group is achieved using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-5-(diethylamino)toluene Monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic amines. It can also bind to receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2-Methyl-4-(diethylamino)aniline Monohydrochloride
  • 4-(Diethylamino)-o-toluidine Monohydrochloride
  • 2-Amino-5-(dimethylamino)toluene Monohydrochloride

Comparison: 2-Amino-5-(diethylamino)toluene Monohydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in dye synthesis and other industrial processes .

Properties

CAS No.

24828-38-4

Molecular Formula

C11H19ClN2

Molecular Weight

214.73 g/mol

IUPAC Name

[4-(diethylamino)-2-methylphenyl]azanium;chloride

InChI

InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H

InChI Key

MPLZNPZPPXERDA-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)N)C.Cl

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[NH3+])C.[Cl-]

2051-79-8
24828-38-4

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Related CAS

54749-07-4
2051-79-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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